molecular formula C12H17N3O4S B8396281 tert-Butyl (2-((5-nitropyridin-2-yl)thio)ethyl)carbamate, AldrichCPR

tert-Butyl (2-((5-nitropyridin-2-yl)thio)ethyl)carbamate, AldrichCPR

Cat. No.: B8396281
M. Wt: 299.35 g/mol
InChI Key: XNRZXJPGSHUNDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2-((5-nitropyridin-2-yl)thio)ethyl)carbamate, AldrichCPR: is an organic compound that features a pyridine ring substituted with a nitro group at the 5-position and a thioether linkage at the 2-position The thioether is further connected to an ethyl chain terminating in a tert-butoxycarbonyl-protected amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-((5-nitropyridin-2-yl)thio)ethyl)carbamate, AldrichCPR typically involves multiple steps:

    Formation of the Thioether Linkage: The initial step involves the reaction of 2-chloro-5-nitropyridine with 2-(tert-butoxycarbonylamino)ethanethiol under basic conditions to form the thioether linkage.

    Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine to prevent unwanted side reactions during subsequent steps.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under specific conditions.

    Substitution: The thioether linkage can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions:

    Reduction: Common reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used to reduce the nitro group.

    Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions under basic conditions.

Major Products:

    Reduction Product: 2-[2-(tert-Butoxycarbonylamino)ethylthio]-5-aminopyridine.

    Substitution Product: Various substituted thioethers depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Building Block: The compound can serve as a building block for the synthesis of more complex molecules in organic chemistry.

Biology and Medicine:

    Drug Development: The compound’s structure suggests potential use in drug development, particularly in the design of molecules that can interact with biological targets such as enzymes or receptors.

Industry:

    Material Science: The compound may find applications in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of tert-Butyl (2-((5-nitropyridin-2-yl)thio)ethyl)carbamate, AldrichCPR would depend on its specific application. In a biological context, the compound could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The nitro group and thioether linkage may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 2-[2-(tert-Butoxycarbonylamino)ethoxy]ethanol
  • N-(tert-Butoxycarbonyl)ethanolamine
  • 2-(tert-Butoxycarbonylamino)-1-ethanol

Comparison:

  • Structural Differences: While these compounds share the tert-butoxycarbonyl-protected amine group, they differ in their other functional groups and overall structure.
  • Uniqueness: tert-Butyl (2-((5-nitropyridin-2-yl)thio)ethyl)carbamate, AldrichCPR is unique due to the presence of both a nitro group and a thioether linkage, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H17N3O4S

Molecular Weight

299.35 g/mol

IUPAC Name

tert-butyl N-[2-(5-nitropyridin-2-yl)sulfanylethyl]carbamate

InChI

InChI=1S/C12H17N3O4S/c1-12(2,3)19-11(16)13-6-7-20-10-5-4-9(8-14-10)15(17)18/h4-5,8H,6-7H2,1-3H3,(H,13,16)

InChI Key

XNRZXJPGSHUNDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCSC1=NC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A heterogeneous solution of 2-mercapto-5-nitropyridine (96 mg, 0.62 mmol), N-tert-butoxycarbonyl-amino-2-bromoethane (0.14 g, 0.63 mmol), and K2CO3 (0.42 g, 3.0 mmol) in acetone (10 mL) was heated at 60° C. for 15 h. The cooled reaction mixture was filtered through Celite®, concentrated, and then purified by silica gel chromatography to give N-tert-butoxycarbonyl-amino-2-(5-nitro-2-pyridinylthio)ethane (37), which was treated with trifluoroacetic acid (5 mL) in dichloromethane (5 mL) at room temperature for 30 min. The reaction mixture was concentrated and then residue was suspended in dichloromethane, washed with saturated NaHCO3 followed by brine, dried over anhydrous MgSO4 and concentrated to give 1-amino-2-[(5-nitro-2-pyridinyl)thio]ethane (38) as a tan solid which was used without further purification. 1H NMR (DMSO-d6): δ 9.21 (d, J=3.0 Hz, 1H), 8.41 (dd, J=2.4 and 8.7 Hz, 1H), 7.81 (bs, 2H), 7.65 (d, J=8.7 Hz, 1H), 3.44 (t, J=6.6 Hz, 2H), 3.12 (t, J=6.6 Hz, 2H).
Quantity
96 mg
Type
reactant
Reaction Step One
Quantity
0.14 g
Type
reactant
Reaction Step One
Name
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.